molecular formula C7H6N2O4 B13940508 2-Aminopyridine-3,4-dicarboxylic acid

2-Aminopyridine-3,4-dicarboxylic acid

Cat. No.: B13940508
M. Wt: 182.13 g/mol
InChI Key: CGJVVTAHFWEBIX-UHFFFAOYSA-N
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Description

2-Aminopyridine-3,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position and two carboxylic acid groups at the third and fourth positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the nitration of pyridine followed by reduction to introduce the amino group. The carboxylic acid groups can be introduced through carboxylation reactions using carbon dioxide and appropriate catalysts .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Aminopyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid groups can participate in coordination with metal ions. These interactions can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Aminopyridine-3,4-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring. This combination allows for diverse chemical reactivity and the ability to form complex coordination compounds, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-aminopyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C7H6N2O4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)(H,12,13)

InChI Key

CGJVVTAHFWEBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(=O)O)N

Origin of Product

United States

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